molecular formula C23H25N5OS B2642345 2-Ethyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-43-3

2-Ethyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2642345
CAS No.: 898366-43-3
M. Wt: 419.55
InChI Key: IONXQRPKLCTULL-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a thiazole ring and a 1,2,4-triazole moiety. The structure includes a 2-ethyl group at position 2, a hydroxol group at position 6, and a benzyl-piperazine substituent at position 3.

Properties

IUPAC Name

2-ethyl-5-[phenyl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c1-2-19-24-23-28(25-19)22(29)21(30-23)20(17-9-5-3-6-10-17)27-15-13-26(14-16-27)18-11-7-4-8-12-18/h3-12,20,29H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONXQRPKLCTULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential pharmacological applications. Its intricate structure suggests diverse biological activities, particularly in relation to neurotransmission and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C23H28N6SC_{23}H_{28}N_{6}S, and it possesses a unique thiazolo-triazole core linked to a phenylpiperazine moiety. This structural configuration is critical for its interaction with biological targets.

The primary biological activity of this compound is attributed to its interaction with specific neurotransmitter systems. Notably, it has been identified as an acetylcholinesterase (AChE) inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is significant in treating conditions like Alzheimer's disease and other cognitive disorders.

Inhibition of Acetylcholinesterase

Research indicates that the compound exhibits strong inhibitory effects on AChE, leading to increased levels of acetylcholine in synaptic clefts. This action can enhance cognitive functions and has implications for treating neurodegenerative diseases.

Antidepressant Activity

In addition to its AChE inhibition, the compound has shown potential antidepressant properties. The phenylpiperazine component is known for its role in modulating serotonergic pathways, which are crucial in mood regulation.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
This compoundThiazolo-triazole core with phenylpiperazineAChE inhibition, antidepressant effectsComplex multi-target interactions
N-(2-(4-methylpiperazin-1-yl)sulfonyl)ethylbenzamideBenzamide linked to piperazineAChE inhibitionVersatile structure for various applications
2-methyl-N-(2-(4-phenyldihydropyrimidin-1(2H)-yl)ethyl)benzamideDihydropyrimidine linkagePotential anti-cancer propertiesUnique heterocyclic core

This comparison illustrates how variations in structural features influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Cognitive Enhancement : A study demonstrated that compounds similar to this compound significantly improved cognitive performance in animal models through AChE inhibition.
  • Mood Regulation : Clinical trials have shown that piperazine derivatives exhibit antidepressant effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors), suggesting a promising avenue for treatment-resistant depression.
  • Neuroprotection : Research indicates that AChE inhibitors can provide neuroprotective effects against oxidative stress and excitotoxicity, which are prevalent in neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

The thiazolo[3,2-b][1,2,4]triazole scaffold is highly versatile, with modifications at positions 2, 5, and 6 dictating biological and physicochemical properties. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name / Substituents Melting Point (°C) Molecular Formula Key Features Biological Activity (Reported) Source
2-Ethyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (Target) Not reported C₂₆H₂₈N₆OS Piperazine-phenyl group enhances solubility; hydroxol group aids H-bonding Hypothesized CNS modulation
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) >250 C₁₀H₇FN₃S Fluorophenyl group increases electronegativity Anticonvulsant (MES model, ED₅₀ = 38 mg/kg)
5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) >250 C₉H₅N₃OS₂ Thiophene enhances π-π stacking Not tested; UV λmax = 236 nm (methanol)
2-[4-(4-Chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5b) 233–235 C₂₃H₁₃ClN₄O₅S₂ Sulfonyl and nitro groups improve metabolic stability Anticancer (in vitro screening)
5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) 262–263 C₁₁H₈N₄OS Aromatic amine enhances rigidity Antibacterial (MIC = 12.5 µg/mL)

Key Findings from Analog Studies

  • Anticonvulsant Activity : Fluorophenyl derivatives (e.g., compound 3c) exhibit selectivity in the maximal electroshock (MES) model due to enhanced membrane permeability via fluorine’s electronegativity .
  • Solubility and Bioavailability : Piperazine-containing analogs (e.g., ’s compound) show improved solubility compared to sulfonyl or nitro-substituted derivatives, critical for CNS-targeted drugs .
  • Electronic Effects : Substituents like nitro (5b) or thiophene (2k) alter UV absorption profiles (λmax 205–390 nm), correlating with electronic transitions in the conjugated system .

Pharmacological Implications

  • CNS Activity : The 4-phenylpiperazine moiety may target serotonin or dopamine receptors, akin to antipsychotic drugs .
  • Metabolic Stability : The ethyl group at position 2 may reduce oxidative metabolism compared to methyl analogs, extending half-life .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the thiazolo[3,2-b][1,2,4]triazol-6-ol core in this compound?

  • Answer : The core can be synthesized via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions. For example, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in ethanol at 70–80°C yields the triazole-thiazole hybrid structure . Heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5 in PEG-400) improves regioselectivity and reduces byproducts in analogous triazole syntheses .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Answer : Key spectral markers include:

  • IR : A broad peak at ~2500–3300 cm⁻¹ for the hydroxyl group and ~1600–1650 cm⁻¹ for C=N/C=S bonds in the triazole-thiazole system .
  • ¹H NMR : Distinct singlet for the triazole C-H proton (~δ 8.2–8.5 ppm) and multiplet signals for aromatic protons (δ 6.8–7.5 ppm). The ethyl group shows a triplet (~δ 1.2 ppm) and quartet (~δ 4.1 ppm) .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Answer : Aqueous ethanol (1:1 v/v) or DMF-ethanol mixtures (1:1) are effective for recrystallization, as demonstrated for structurally similar triazole-thiazole hybrids. TLC monitoring (silica gel, ethyl acetate/hexane) ensures purity .

Advanced Research Questions

Q. How do substituents on the phenylpiperazine moiety influence the compound’s physicochemical properties (e.g., solubility, pKa)?

  • Answer : Electron-withdrawing groups (e.g., Cl, NO₂) increase acidity (lower pKa) of the hydroxyl group, enhancing solubility in polar solvents. Potentiometric titrations in non-aqueous media (e.g., DMF, acetone) with tetrabutylammonium hydroxide (TBAH) provide precise pKa measurements . Substituent effects on logP can be modeled via HPLC retention times or computational tools (e.g., ChemAxon).

Q. What mechanistic insights explain tautomeric equilibria in the thiazolo-triazole system?

  • Answer : Thione-thiol tautomerism is influenced by solvent polarity and substituents. IR and UV-Vis spectroscopy track S-H (thiol) vs. C=S (thione) forms. For example, polar solvents stabilize the thione form, while non-polar media favor thiol tautomers .

Q. How can molecular docking predict the compound’s biological activity (e.g., enzyme inhibition)?

  • Answer : Docking studies (e.g., AutoDock Vina) using PDB structures (e.g., 14-α-demethylase, 3LD6) identify binding interactions. Key residues (e.g., His310, Leu376) form hydrogen bonds with the triazole-thiazole core, while the phenylpiperazine group occupies hydrophobic pockets . MD simulations (GROMACS) refine binding stability over time .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields for triazole-thiazole hybrids: How to resolve discrepancies?

  • Answer : Yield variations arise from:

  • Catalyst choice : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve yields to >85% vs. 60–70% with homogeneous bases .
  • Solvent effects : PEG-400 enhances mass transfer vs. ethanol, reducing side reactions .
  • Validate purity via elemental analysis and HPLC to rule out unreacted intermediates .

Methodological Recommendations

Q. What in vitro assays are suitable for initial antifungal activity screening?

  • Answer :

  • Microdilution assays (CLSI M38-A2) against Candida spp. and Aspergillus spp., with fluconazole as a control.
  • Time-kill kinetics to assess fungistatic vs. fungicidal effects .
  • Correlate MIC values with docking scores for 14-α-demethylase inhibition .

Q. How to optimize reaction scalability for gram-scale synthesis?

  • Answer :

  • Use continuous flow reactors for exothermic steps (e.g., cyclization).
  • Replace volatile solvents (e.g., ethanol) with PEG-400 or ionic liquids for safer scale-up .

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